molecular formula C18H13ClN4O2S B10772956 (5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

Cat. No.: B10772956
M. Wt: 384.8 g/mol
InChI Key: LFUPTQIEOBBAJE-SECBINFHSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

PMID17929793C23i undergoes various types of chemical reactions, including:

Scientific Research Applications

PMID17929793C23i has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID17929793C23i involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:

Comparison with Similar Compounds

PMID17929793C23i can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Compounds such as PD049900, LFUPTQIEOBBAJE-SECBINFHSA-N, and other drug candidates with similar structures and properties.

Properties

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

InChI

InChI=1S/C18H13ClN4O2S/c1-9-6-20-14-12(25-9)7-21-17-13(14)15-16(26-17)18(24)23(8-22-15)11-4-2-10(19)3-5-11/h2-5,7-9,20H,6H2,1H3/t9-/m1/s1

InChI Key

LFUPTQIEOBBAJE-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1

Canonical SMILES

CC1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1

Origin of Product

United States

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